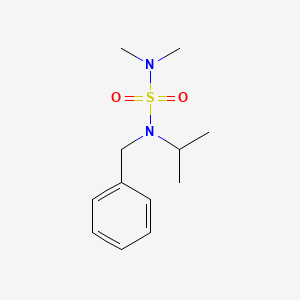

N-苄基-N-异丙基-N',N'-二甲基磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfamide derivatives often involves innovative methodologies to introduce functional groups and create complex molecules. For instance, a study on the synthesis and characterization of amide-functionalized polymers demonstrates the creation of compounds with specific amide groups using N,N-diisopropylphosphanylbenzamide as a precursor (Summers & Quirk, 1998). Similarly, the Bischler-Napieralski reaction has been applied to synthesize N-arylmethylidene derivatives, showcasing a method that could potentially be adapted for the synthesis of N-benzyl-N-isopropyl-N',N'-dimethylsulfamide (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of sulfamide derivatives is critical for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure of these compounds. For example, studies on dimethylisoindolin-1-ones derived from benzamide substrates reveal the selective C-C coupling of tertiary sp3 C-H bonds, indicating the complex interactions and structural considerations in sulfamide chemistry (Bhakuni et al., 2014).

Chemical Reactions and Properties

Sulfamide derivatives undergo a variety of chemical reactions, demonstrating their versatility. The KO(t)Bu-mediated synthesis of dimethylisoindolin-1-ones highlights a novel reaction pathway involving the selective coupling of unreactive tertiary sp3 C-H bonds, showcasing the chemical reactivity of these compounds (Bhakuni et al., 2014). Additionally, the dehydration and isomerization reactions of N-benzyloxyisomaleimide provide insights into the stability and reactivity of sulfamide derivatives under various conditions (Narita, Akiyama, & Okawara, 1971).

Physical Properties Analysis

The physical properties of sulfamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in different domains. Studies on polyamides derived from diamines and aromatic dicarboxylic acids, including sulfamide derivatives, shed light on their amorphous character, excellent solubility, and thermal stability, indicating the potential for material science applications (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of sulfamide derivatives, such as reactivity, stability, and interaction with other molecules, are pivotal for their utilization in synthetic chemistry and material science. The synthesis of isoquinolinones from dilithiated N-arylbenzamides showcases the reactivity of sulfamide derivatives in forming complex heterocyclic compounds, illustrating their potential in medicinal chemistry and drug design (Davis et al., 1997).

科学研究应用

高分子科学与材料化学

受控聚合:对 N-异丙基丙烯酰胺 (NIPAM) 受控室温 RAFT 聚合的研究突出了其在药物递送系统中的应用。本研究展示了使用合适的 RAFT 链转移剂 (CTA) 和引发剂来实现受控/“活性”聚合过程,展示了相关化合物在开发热响应性聚合物中的潜力 (Convertine 等,2004).

荧光分子温度计:据报道,使用标记有极性响应性苯并呋喃杂环的 N-异丙基丙烯酰胺 (NIPAM) 共聚物开发了荧光分子温度计。这种创新方法利用了聚(N-异丙基丙烯酰胺)在水溶液中的温度诱导相变和苯并呋喃杂环的溶剂极性敏感荧光特性来创建灵敏的热探针 (Uchiyama 等,2003).

成核和澄清剂:当与 N,N',N''-三异戊基-1,3,5-苯三甲酰胺混合时,研究了等规聚丙烯 (i-PP) 的相行为和成核性能,表明该化合物作为聚合物材料的新型成核和澄清剂的作用。本研究有助于理解聚合物/添加剂相互作用及其对聚合物共混物的结晶温度和光学性能的影响 (Kristiansen 等,2006).

药物化学与生物应用

- 合成与生物学评价:从非甾体抗炎药 4-氨基安替比林合成了系列 N-(2,3-二甲基-5-氧代-1-苯基-2,5-二氢-1H-吡唑-4-基)苯甲酰胺。筛选了这些化合物的对各种形式的人重组碱性磷酸酶和重组人和大鼠外-5'-核苷酸酶的抑制潜力,证明了它们在针对核苷酸蛋白相互作用的药物化学中的潜力 (Saeed 等,2015).

先进材料与化学合成

- 太阳能电池中的形态控制:使用二甲基亚砜或二甲基甲酰胺的增量增加对聚咔唑基本体异质结太阳能电池中形态控制的研究阐明了聚合物-溶剂相互作用的调节,从而提高了光伏性能。本研究强调了溶剂动力学在开发高效太阳能收集技术中的重要性 (Chu 等,2011).

属性

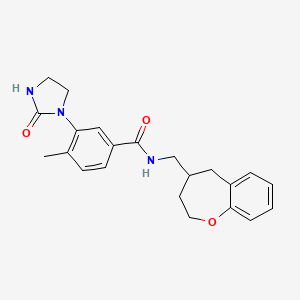

IUPAC Name |

N-benzyl-N-(dimethylsulfamoyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-11(2)14(17(15,16)13(3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUWDCCCZAIULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Dimethylamino)sulfonyl](methylethyl)benzylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)